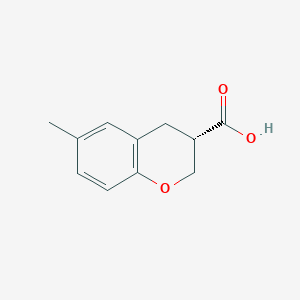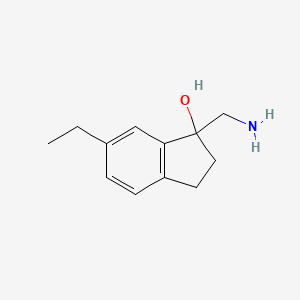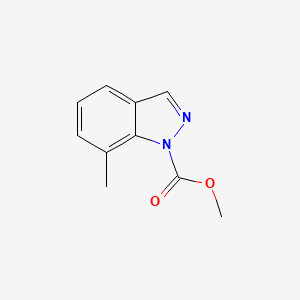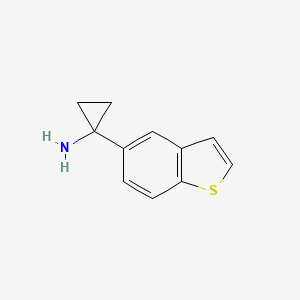
(S)-6-Methylchroman-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylchroman-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Cyclization: The benzaldehyde undergoes a cyclization reaction to form the chroman ring structure.
Methylation: The chroman intermediate is then methylated at the 6-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.
High-Pressure Reactions: Employing high-pressure conditions to improve reaction yields.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(S)-6-Methylchroman-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of (S)-6-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
6-Methylchroman-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.
6-Methylchroman-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
6-Methylchroman-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
(S)-6-Methylchroman-3-carboxylic acid is unique due to its specific (S)-enantiomeric form, which can result in different biological activities compared to its racemic or ®-enantiomeric counterparts. Its specific arrangement allows for targeted interactions in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(3S)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
UUHUXJJYCVPIDW-VIFPVBQESA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)






